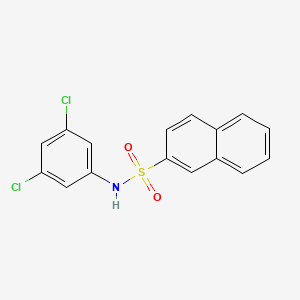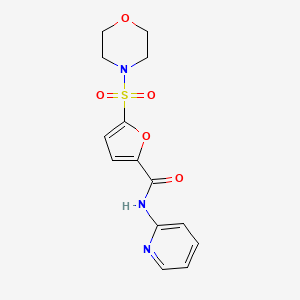![molecular formula C14H13NO5 B6418712 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide CAS No. 931725-18-7](/img/structure/B6418712.png)
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide, also known as 2-benzodioxolethyl furan-2-carboxamide (BEFC), is a synthetic compound that has been used in a variety of scientific research experiments. BEFC is a white crystalline powder with a melting point of about 200°C and a boiling point of about 300°C. It is soluble in ethanol, methanol, and chloroform, and has a molecular weight of about 315.2 g/mol. BEFC is a derivative of 2-benzodioxolethyl furan-2-carboxylic acid, which has been studied for its potential therapeutic applications.
Mécanisme D'action
BEFC has been studied for its potential therapeutic applications. It has been shown to bind to a variety of receptors, including the serotonin receptor, and to modulate the activity of these receptors. BEFC has also been shown to inhibit the activity of certain enzymes, such as the enzyme monoamine oxidase A, which is involved in the metabolism of serotonin. In addition, BEFC has been shown to inhibit the action of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
BEFC has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, enzymes, and neurotransmitters. In addition, BEFC has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. It has also been shown to have an anti-oxidant effect and to reduce the production of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BEFC in laboratory experiments has a number of advantages. BEFC is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, BEFC has a low toxicity, and it is not known to be carcinogenic. However, BEFC is not water-soluble, and it is not soluble in aqueous solutions. This can limit its use in certain laboratory experiments.
Orientations Futures
The potential applications of BEFC are numerous. BEFC could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, BEFC could be used to study the pharmacological properties of various compounds, as well as to study the pharmacokinetics of different drugs. Furthermore, BEFC could be used to study the effects of different compounds on the central nervous system. Finally, BEFC could be used to study the potential therapeutic applications of various compounds.
Méthodes De Synthèse
BEFC can be synthesized by a variety of methods. It can be synthesized by reacting N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamidelethyl furan-2-carboxylic acid with anhydrous ammonia or sodium hydroxide in ethanol. It can also be synthesized by condensing N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamidelethyl furan-2-carboxylic acid with anhydrous sodium carbonate in ethanol. In addition, BEFC can be synthesized by reacting N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamidelethyl furan-2-carboxylic acid with anhydrous sodium carbonate in methanol.
Applications De Recherche Scientifique
BEFC has been used in a variety of scientific research experiments. It has been used to study the mechanism of action of different drugs, as well as to study the biochemical and physiological effects of various compounds. BEFC has also been used to study the pharmacological properties of various compounds, as well as to study the pharmacokinetics of different drugs. In addition, BEFC has been used to study the effects of different compounds on the central nervous system.
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-14(12-2-1-6-18-12)15-5-7-17-10-3-4-11-13(8-10)20-9-19-11/h1-4,6,8H,5,7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFQBPYJMVASAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6418669.png)
![2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6418675.png)

![6-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B6418691.png)

![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)
![4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6418736.png)
![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418739.png)